6-Aminopyridine-2-carboxamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminopyridine-2-carboxamidine is a heterocyclic organic compound with the molecular formula C6H8N4 It is a derivative of pyridine, characterized by an amino group at the 6th position and a carboxamidine group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyridine-2-carboxamidine typically involves the reaction of 6-aminopyridine with cyanamide under specific conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the carboxamidine group.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Aminopyridine-2-carboxamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and carboxamidine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
6-Aminopyridine-2-carboxamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-Aminopyridine-2-carboxamidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 6-Aminopyridine-2-carboxylic acid
- 2-Aminopyridine-3-carboxylic acid
- 4-Aminopyridine-2-carboxylic acid
Comparison: 6-Aminopyridine-2-carboxamidine is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H8N4 |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
6-aminopyridine-2-carboximidamide |
InChI |
InChI=1S/C6H8N4/c7-5-3-1-2-4(10-5)6(8)9/h1-3H,(H2,7,10)(H3,8,9) |
InChI Key |
YLMYNNYTGBJFCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.